Sceleratine

説明

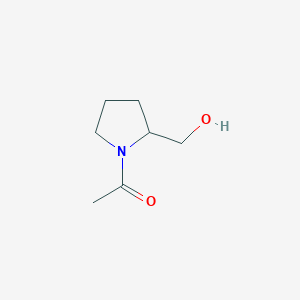

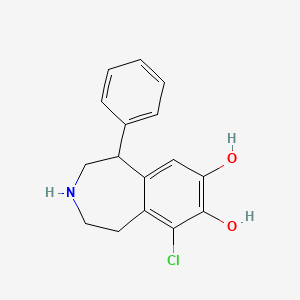

Sceleratine is a phytochemical reference substance with the empirical formula C18H27NO7 . It has a molecular weight of 369.41 . It is a solid substance and is stored at temperatures between 2-8°C . It is primarily used as a reference standard .

Molecular Structure Analysis

The InChI notation for Sceleratine is 1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 . This notation provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

Sceleratine is a solid substance with a molecular weight of 369.41 . The storage temperature for Sceleratine is between 2-8°C .

科学的研究の応用

Identification and Pharmacological Investigation

Sceleratine, along with other tryptamine derivatives, has been identified in plants such as Ranunculus sceleratus L. (marsh-crowfoot), an annual herb found in northern India. This plant's leaves, known to cause dermatitis and blisters, were historically used by professional beggars to produce or maintain open sores. The pharmacological activities of substances like histamine, acetylcholine, and 5-hydroxytryptamine found in such plants have been a subject of investigation (Bhargava, Kishor, Pant, & Saxena, 1965).

Toxicological Studies

The acute toxicity of sceleratine was studied in the early 20th century. Intravenous injection in mice showed that sceleratine had a toxic effect, with liver necrosis associated with sinusoidal congestion and hemorrhage. The study provided insights into the toxicity levels and physiological impact of sceleratine and similar alkaloids (Harris, Anderson, & Chen, 1942).

Chemical Analysis and Isolation

Research in the 1960s led to the isolation of a new alkaloid, chlorodeoxysceleratine, from Senecio sceleratus Schweickerdt. This study detailed the chemical structure and attempted conversion of chlorodeoxysceleratine to sceleratine, highlighting the complexities of alkaloid chemistry and their derivatives (Gordon-Gray, 1967).

Ecological and Environmental Studies

Ranunculus sceleratus, containing sceleratine, was studied for its tolerance to salinity and heavy metals, as well as its phytoextraction potential. This research provided insights into the ecological resilience and potential environmental applications of plants containing sceleratine (Ievinsh et al., 2022).

Hepatotoxicity and Prothrombin Time Effect

A study on the effect of hepatotoxic alkaloids on the prothrombin time of rats included sceleratine. This research contributed to understanding the impact of such alkaloids on liver function and blood coagulation, which is crucial for medical and toxicological research (Rose, Fink, Harris, & Chen, 1945).

特性

IUPAC Name |

(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEQCWXCFQWUQU-AUBWXPIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977451 | |

| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sceleratine | |

CAS RN |

6190-25-6 | |

| Record name | Sceleratine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the toxicity profile of Sceleratine compared to other related alkaloids?

A1: Sceleratine exhibits an intermediate level of toxicity when compared to isatidine and pterophine. In mice, intravenous injections of lethal doses of these alkaloids result in death within 1-5 days. [] While all three alkaloids cause liver necrosis, the location of damage varies. Pterophine primarily affects the periportal region, while sceleratine and isatidine cause predominantly central necrosis. [] Notably, pterophine demonstrates the highest toxicity, while isatidine shows the least. []

Q2: What is the chemical structure of Sceleratine and how was it elucidated?

A2: Sceleratine is a diester alkaloid composed of retronecine esterified with sceleratinic acid. [] Its structure was initially proposed and later revised through a series of chemical degradation studies and spectroscopic analyses, including NMR and mass spectrometry. [, ] The revised structure confirmed the presence of specific functional groups, revealing important insights into its reactivity and potential biological activity.

Q3: How does Sceleratine affect blood pressure in cats?

A3: Intravenous administration of Sceleratine in cats has been observed to slightly elevate blood pressure. This effect contrasts with pterophine, which causes a decrease in blood pressure when administered through the same route. [] Further research is needed to understand the mechanism behind this blood pressure elevation and its potential implications.

Q4: What is the impact of Sceleratine on the prothrombin time in rats?

A4: Research indicates that Sceleratine, when administered to rats, can prolong the prothrombin time, although its effect is less pronounced than other pyrrolizidine alkaloids like senecionine, retrorsine, pterophine, spartioidine, and monocrotaline. [] This finding suggests that Sceleratine may interfere with blood clotting mechanisms, potentially leading to a higher risk of bleeding.

Q5: Is there any evidence of Sceleratine poisoning in animals other than cattle?

A5: While Sceleratine poisoning has been previously reported in cattle, there is a documented case of poisoning in an ostrich in Zimbabwe. [] This case highlights the potential risk of Sceleratine poisoning to other avian species, particularly those grazing in areas where Senecio sceleratus, the plant containing Sceleratine, is prevalent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)